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Compound of Interest |

Compound Name: 2,3,4,6-Tetrafluorobenzoyl! chloride
CAS No.: 123016-51-3
Cat. No.: B057456
. J

Executive Summary

2,3,4,6-Tetrafluorobenzoyl chloride (CAS 123016-51-3) is a specialized fluorinated building
block critical to the synthesis of polyfluorinated heterocycles, particularly 5,6,7-
trifluoroquinolone antibiotics. Unlike its isomer (2,3,4,5-tetrafluorobenzoyl chloride), which leads
to the 6,7,8-trifluoroquinolone core (e.g., Sparfloxacin precursors), the 2,3,4,6-isomer offers a
unique substitution pattern that places a hydrogen atom at the meta position (C-5) relative to
the carbonyl group.

This guide details the compound’s reactivity profile, focusing on the regioselectivity of
nucleophilic aromatic substitution (

) and its utility in constructing fused bicyclic systems.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10]
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Property Data
IUPAC Name 2,3,4,6-Tetrafluorobenzoyl chloride
CAS Number 123016-51-3
C
Molecular Formula HCIF
O
Molecular Weight 212.53 g/mol
Physical State Colorless to light yellow liquid
Boiling Point 87-89 °C (at 36 mmHg)
Density ~1.6 g/mL

Hydrogen at C-5; Fluorines at C-2, C-3, C-4, C-
6

Structural Feature

Mechanistic Reactivity Analysis

The reactivity of 2,3,4,6-tetrafluorobenzoyl chloride is defined by two electrophilic centers:
the acyl chloride carbonyl (hard electrophile) and the fluorinated aromatic ring (soft
electrophile).

Acyl Chloride Functionality (Primary Reactivity)

The acyl chloride group (-COCI) is the most reactive site, undergoing rapid Nucleophilic Acyl
Substitution.

e Mechanism: Addition-elimination.
o Substrates: Alcohols (esters), amines (amides), and carbon nucleophiles (enolates).

» Key Application: Reaction with diethyl malonate magnesium enolate is the standard first step
in quinolone synthesis, forming the

-keto ester.
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Polyfluorinated Ring (Secondary Reactivity - )

The aromatic ring is highly activated towards Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the carbonyl group and the four fluorine atoms.

» Regioselectivity Rules:

o Ortho (C-2/C-6): These positions are highly activated by the inductive effect of the
adjacent carbonyl. In the 2,3,4,6-isomer, C-2 and C-6 are chemically equivalent until the
symmetry is broken.

o Para (C-4): Also activated by resonance with the carbonyl.
o Meta (C-3): Less activated.
o C-5: Occupied by Hydrogen (non-leaving group).
o Dominant Pathway:
o Small Nucleophiles: May attack C-4 (para).

o Intramolecular Cyclization (Gould-Jacobs): In quinolone synthesis, the nitrogen
nucleophile (attached via the acyl group) specifically attacks the ortho (C-2 or C-6)
position to close the ring. This regioselectivity is driven by proximity (entropy) rather than
pure electronics.

Critical Distinction:
e 2,3,4,6-Isomer Cyclization: Attacks C-6 (F)

Yields 5,6,7-trifluoro-8-H quinolone core.

e 2,3,4,5-Isomer Cyclization: Attacks C-2 (F)

Yields 6,7,8-trifluoro-5-H quinolone core.

Visualization: Reactivity Map
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Fast Hydrolysis/Amidation

Acyl Chloride (C-1)
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Figure 1: Electrophilic Sites of 2,3,4,6-Tetrafluorobenzoyl Chloride

Click to download full resolution via product page

Experimental Protocols
Protocol A: Synthesis of Diethyl (2,3,4,6-
Tetrafluorobenzoyl)malonate

This workflow creates the key intermediate for quinolone antibiotics.
Reagents:

2,3,4,6-Tetrafluorobenzoyl chloride (1.0 eq)

Diethyl malonate (1.0 eq)

Magnesium ethoxide (Mg(OEt)

) (1.1 eq)

Solvent: Anhydrous Toluene or THF
Step-by-Step Methodology:

+ Enolate Formation: In a dry reactor under N
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, dissolve diethyl malonate in anhydrous toluene. Add Mg(OEt)

portion-wise at 05 °C. Stir for 1-2 hours until the magnesium complex forms (solution
becomes clear/viscous).

e Acylation: Cool the mixture to -10 °C. Add 2,3,4,6-tetrafluorobenzoyl chloride dropwise
over 30 minutes. Note: Exothermic reaction. Control temperature to prevent polymerization.

e Reaction: Allow to warm to room temperature (20—25 °C) and stir for 3 hours. Monitor by TLC
(Hexane:EtOAc 4:1).

e Workup: Quench with cold 10% H

SO

or citric acid solution to dissolve magnesium salts. Separate the organic layer.[1][2]
 Purification: Wash with brine, dry over Na

SO

, and concentrate in vacuo. The product is typically used directly as a crude oil for the next
step (decarboxylation or enamine formation).

Protocol B: Regioselective with Amines (Ortho-
Displacement)

Demonstrates the displacement of the ortho-fluorine.

o Setup: Dissolve 2,3,4,6-tetrafluorobenzoyl chloride (or its ester derivative) in Aprotic Polar
Solvent (DMF or DMSO).

» Nucleophile: Add Benzylamine (1.1 eq) and K

CO
(2.0 eq).

e Conditions: Heat to 80—100 °C for 2—4 hours.
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Outcome: The amine preferentially displaces the fluorine at C-2 (or C-6) due to the directing
effect of the carbonyl (if ester/amide) and high activation.

Validation:

F NMR will show loss of one ortho-fluorine signal and a shift in the remaining signals.

Applications in Drug Discovery: The Quinolone
Scaffold

The primary industrial application of this core is the synthesis of 5,6,7-trifluoro-4-oxoquinoline-

3-carboxylic acid derivatives.

Synthetic Pathway Logic[6]

Acylation: Attachment of the benzoyl group to a malonate.

Enamine Formation: Reaction with triethyl orthoformate and an amine (e.g.,
cyclopropylamine).

Gould-Jacobs Cyclization: Base-promoted intramolecular

o The nitrogen attacks the C-6 fluorine of the benzene ring.

o Result: The benzene C-5 (Hydrogen) becomes C-8 of the quinolone. The benzene C-4
(Fluorine) becomes C-7 of the quinolone.

o Final Core: 1-Cyclopropyl-5,6,7-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[2]
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2,3,4,6-Tetrafluorobenzoyl

Chloride

Step 1: Acylation
(Diethyl Malonate / Mg(OEt)2)

@I Malonate Inte@

:

Step 2: Enamine Formation
(HC(OEt)3 + R-NH2)

Displaces F at C-6

Step 3: Cyclization (S_NAr)
(K2CO3 / DMF / Heat)

5,6,7-Trifluoro-4-oxoquinoline
Derivative

Figure 2: Synthesis of 5,6,7-Trifluoroquinolone Core

Click to download full resolution via product page

Safety & Stability Guidelines

+ Corrosivity: 2,3,4,6-Tetrafluorobenzoyl chloride hydrolyzes rapidly in moist air to release
Hydrogen Chloride (HCI) and Hydrogen Fluoride (HF) traces (if decomposition is advanced).
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» Handling: Must be handled in a fume hood with acid-resistant gloves (Nitrile/Neoprene).
Glassware should be dry.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8 °C. Moisture sensitive.

e Quenching: Quench excess acid chloride with methanol (forms methyl ester) or saturated
sodium bicarbonate solution (careful: CO

evolution).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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